![molecular formula C11H7ClN2 B15204733 4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
4-chloro-3H-pyrrolo[2,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3H-pyrrolo[2,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3H-pyrrolo[2,3-c]quinoline can be achieved through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For instance, the Pictet–Spengler reaction, accompanied by cyclization and oxidation, is often employed . Another method includes the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize palladium-catalyzed sequential cross-coupling reactions and cyclization processes .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3H-pyrrolo[2,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like halogenating agents.
Common Reagents and Conditions
Oxidation: DDQ is commonly used for oxidative annulation.
Reduction: Aluminum hydride is used for reduction reactions.
Substitution: Halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinolines, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
4-chloro-3H-pyrrolo[2,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological assays and interactions with cellular components.
Medicine: It is being investigated for its potential antibacterial, antifungal, and antineoplastic properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-3H-pyrrolo[2,3-c]quinoline involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit acetylcholinesterase in the human central nervous system . Additionally, it can interact with metal ions such as Zn²⁺, Cd²⁺, and Hg²⁺, making it useful in analytical chemistry for ion detection .
Comparación Con Compuestos Similares
Similar Compounds
Marinoquinolines: These compounds share a similar tricyclic structure and exhibit antibacterial and antifungal properties.
Pyonitrins: These are labeled with the 15N isotope in the quinoline fragment and have similar synthetic routes.
Uniqueness
4-chloro-3H-pyrrolo[2,3-c]quinoline is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H7ClN2 |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
4-chloro-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C11H7ClN2/c12-11-10-8(5-6-13-10)7-3-1-2-4-9(7)14-11/h1-6,13H |
Clave InChI |
SKLVCIVAOIHGGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


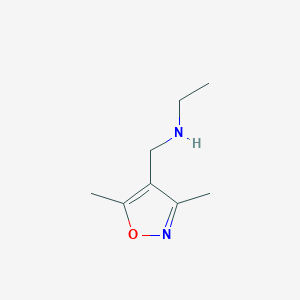

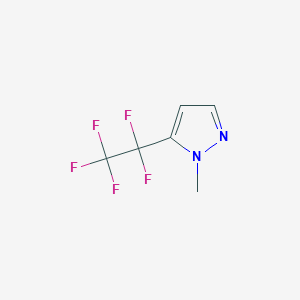
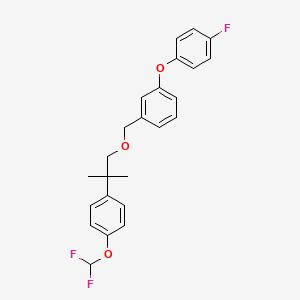
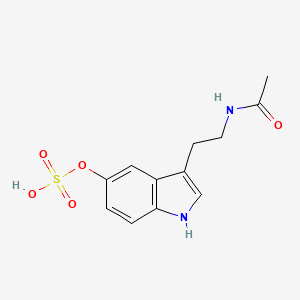
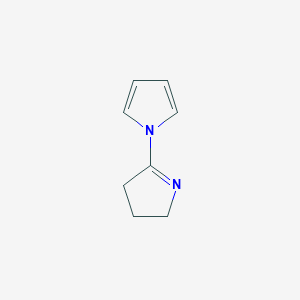



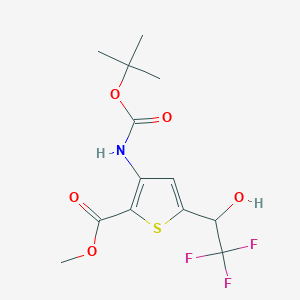
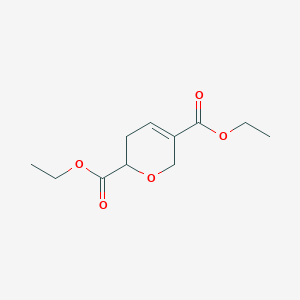
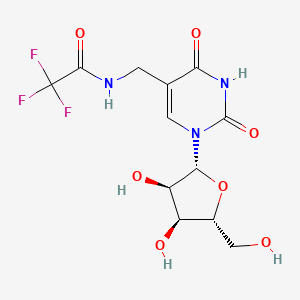
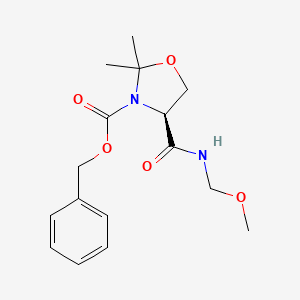
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
